molecular formula C16H20N2O4 B14255147 Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 348165-28-6

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B14255147
CAS No.: 348165-28-6
M. Wt: 304.34 g/mol
InChI Key: UWPZLUAYYYZRAG-UHFFFAOYSA-N
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Description

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C16H20N2O4 It is known for its unique structure, which includes a benzyl group, a tert-butyl group, and a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis. It can be removed under mild acidic conditions, releasing the free amine. The molecular pathways involved include the formation of stable carbamate linkages, which are cleaved under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to its combination of a benzyl group and a tert-butyl group, which provides steric hindrance and stability. This makes it an effective protecting group for amines, offering advantages over other carbamate derivatives in terms of ease of removal and stability under various reaction conditions .

Biological Activity

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate, a compound within the pyrrolidine family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
IUPAC NameBenzyl N-[(3S)-1-tert-butyl-2,5-dioxopyrrolidin-3-yl]carbamate
CAS Number348165-28-6

The compound features a dioxopyrrolidine structure, which is essential for its biological interactions. Its unique configuration allows it to engage with various biological targets effectively.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The benzyl group enhances binding affinity to hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety facilitates hydrogen bonding and electrostatic interactions. This dual interaction profile modulates the activity of target proteins, leading to various biological effects.

Biological Activities

Anticonvulsant Activity:
Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). AS-1 exhibited broad-spectrum anticonvulsant activity across several animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test. It demonstrated significant protection against seizures with a favorable safety profile determined in motor coordination tests (rotarod test) .

Pharmacokinetics:
The pharmacokinetic properties of related compounds indicate good permeability and metabolic stability. In vitro studies revealed no significant hepatotoxicity at concentrations up to 10 μM, making it a candidate for further development in epilepsy treatment .

Case Studies

  • Anticonvulsant Efficacy:
    • Study Design: The efficacy of AS-1 was evaluated in various seizure models.
    • Results: AS-1 showed protective effects with ED50 values significantly lower than those of established anticonvulsants like valproic acid.
    • Table 1: Efficacy Results in Seizure Models
    CompoundED50 (MES) (mg/kg)ED50 (6 Hz 32 mA) (mg/kg)ED50 (scPTZ) (mg/kg)TD50 (rotarod) (mg/kg)Protective Index (PI)
    AS-166.315.636.3>500>7.5
  • Safety Profile:
    • Study Design: Safety was assessed using the rotarod test to evaluate motor impairment.
    • Findings: The compound exhibited a high therapeutic index, indicating a favorable balance between efficacy and safety .

Properties

CAS No.

348165-28-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

benzyl N-(1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)18-13(19)9-12(14(18)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)

InChI Key

UWPZLUAYYYZRAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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